N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide
Description
N'-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a structurally complex organic compound featuring three key motifs:
- Benzodioxin moiety: A fused bicyclic aromatic system (2,3-dihydro-1,4-benzodioxin) known for enhancing metabolic stability and influencing lipophilicity .
- 4-Methoxybenzohydrazide group: A hydrazide-linked aromatic substituent with electron-donating methoxy groups, which may modulate solubility and receptor affinity .
Properties
Molecular Formula |
C20H19N3O6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C20H19N3O6/c1-27-14-5-2-12(3-6-14)19(25)22-21-15-11-18(24)23(20(15)26)13-4-7-16-17(10-13)29-9-8-28-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25) |
InChI Key |
DNLIQCZJGDPSKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by the cyclization of a suitable amide precursor under acidic or basic conditions.
Coupling Reactions: The benzodioxin and pyrrolidinone intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.
Materials Science: It is explored for its nonlinear optical properties, making it a candidate for optoelectronic applications.
Biological Research: The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cholinesterases or lipoxygenases, thereby modulating biochemical pathways associated with inflammation or bacterial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness arises from its hybrid architecture, combining elements of benzodioxins, dioxopyrrolidines, and substituted benzohydrazides. Below is a systematic comparison with key analogs:
Structural and Functional Group Comparisons
Key Differentiators
- Benzodioxin Integration : Unlike simpler dioxopyrrolidine derivatives (e.g., ), the target compound’s benzodioxin moiety improves metabolic stability and aromatic stacking interactions, critical for target binding .
- Hybrid Pharmacophores : Combines lactam rigidity (dioxopyrrolidine) with hydrazide flexibility, enabling dual interactions with enzymatic active sites—a feature absent in single-motif analogs like 2-methylbenzohydrazide .
Biological Activity
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and activity based on diverse research findings.
| Property | Value |
|---|---|
| CAS Number | 918804-18-9 |
| Molecular Formula | C16H15N3O4 |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxin Ring : This can be achieved through the cyclization of catechol derivatives.
- Attachment of the Dioxopyrrolidine Group : The benzodioxin intermediate is reacted with appropriate reagents to introduce the dioxopyrrolidine moiety.
- Hydrazide Formation : The final step involves the reaction with hydrazine derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxylamine group in similar compounds suggests potential interactions with enzymes or receptors that modulate biochemical pathways.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing benzodioxin and dioxopyrrolidine motifs can inhibit cell proliferation through apoptosis induction.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Neuroprotective Effects : Certain studies suggest that compounds related to this hydrazide may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds.
| Compound | Activity Type | Key Findings |
|---|---|---|
| N-[1-(2,3-Dihydro-1,4-benzodioxin)]amine | Antioxidant | Effective in reducing oxidative stress |
| N-[1-(2,3-Dihydro-1,4-benzodioxin)]hydrazine | Antimicrobial | Inhibitory action against certain pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
